molecular formula C3H3Cl3F2 B072513 1,1,1-Trichloro-2,2-difluoropropane CAS No. 1112-05-6

1,1,1-Trichloro-2,2-difluoropropane

Cat. No.: B072513
CAS No.: 1112-05-6
M. Wt: 183.41 g/mol
InChI Key: YXEBARDKWGXGRC-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2,2-difluoropropane is a halogenated hydrocarbon with the molecular formula C3H3Cl3F2. It is a colorless liquid at room temperature and is known for its use in various industrial applications. The compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a propane backbone.

Scientific Research Applications

1,1,1-Trichloro-2,2-difluoropropane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in halogenation reactions.

    Biology: The compound is studied for its effects on biological systems, including its potential as a pesticide or herbicide.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the synthesis of fluorinated drugs.

    Industry: It is used in the production of refrigerants, propellants, and other industrial chemicals.

Safety and Hazards

1,1,1-Trichloro-2,2-difluoropropane should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It is toxic to aquatic organisms and should not be released into the environment . High concentrations in the air can cause a deficiency of oxygen with the risk of unconsciousness or death .

Preparation Methods

The synthesis of 1,1,1-Trichloro-2,2-difluoropropane typically involves the halogenation of propane derivatives. One common method is the reaction of 1,1,1-trichloropropane with hydrogen fluoride (HF) under controlled conditions. This reaction is carried out in the presence of a catalyst, such as antimony pentachloride (SbCl5), at elevated temperatures. The industrial production of this compound often involves continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

1,1,1-Trichloro-2,2-difluoropropane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,1,1-Trichloro-2,2-difluoropropane can be compared with other halogenated hydrocarbons such as:

    1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom, making it more stable and less reactive.

    1,1,2-Trichloro-1,2,2-trifluoroethane: Differing in the position of halogen atoms, leading to different reactivity and applications.

    1,1,1-Trichloro-2,2-difluoroethane: Lacking one carbon atom, which affects its physical properties and uses.

This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart specific chemical properties and reactivity, making it valuable in various industrial and research applications.

Properties

IUPAC Name

1,1,1-trichloro-2,2-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBARDKWGXGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564922
Record name 1,1,1-Trichloro-2,2-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-05-6
Record name 1,1,1-Trichloro-2,2-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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